ATB 429

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

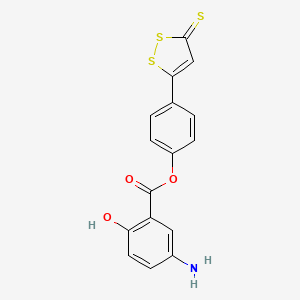

ATB 429 is a hydrogen sulfide-releasing derivative of mesalamine. It has been studied for its potential therapeutic effects, particularly in the treatment of inflammatory bowel diseases such as colitis. The compound combines the anti-inflammatory properties of mesalamine with the benefits of hydrogen sulfide, which is known for its role in modulating inflammation and pain .

Métodos De Preparación

The synthesis of ATB 429 involves the chemical modification of mesalamine to incorporate a hydrogen sulfide-releasing moiety. The key synthetic steps include the esterification of 5-amino-2-hydroxy-benzoic acid with 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenol. The structure of this compound is verified spectroscopically using proton nuclear magnetic resonance (1H-NMR) and carbon-14 nuclear magnetic resonance (14C-NMR)

Análisis De Reacciones Químicas

ATB 429 undergoes various chemical reactions, primarily driven by its hydrogen sulfide-releasing capability. The compound can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include mesalamine and hydrogen sulfide .

Aplicaciones Científicas De Investigación

ATB 429 has been extensively studied for its potential applications in scientific research. In the field of medicine, it has shown promise in the treatment of inflammatory bowel diseases by reducing inflammation and pain. The compound has also been investigated for its neuroprotective effects, as hydrogen sulfide is known to modulate neuronal activity and protect against oxidative stress . In chemistry, this compound serves as a model compound for studying hydrogen sulfide-releasing drugs and their mechanisms of action .

Mecanismo De Acción

The mechanism of action of ATB 429 involves the release of hydrogen sulfide, which exerts anti-inflammatory and anti-nociceptive effects. Hydrogen sulfide modulates various molecular targets, including potassium channels and inflammatory cytokines. The compound reduces leukocyte adherence to the vascular endothelium and inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma . This dual action of mesalamine and hydrogen sulfide makes this compound a potent anti-inflammatory agent.

Comparación Con Compuestos Similares

ATB 429 is unique compared to other similar compounds due to its dual action of releasing hydrogen sulfide and retaining the anti-inflammatory properties of mesalamine. Similar compounds include other hydrogen sulfide-releasing drugs and mesalamine derivatives. this compound has shown superior efficacy in reducing inflammation and pain in various models of colitis . The combination of mesalamine and hydrogen sulfide in a single compound provides a synergistic effect that is not observed with either component alone.

Propiedades

Número CAS |

915798-75-3 |

|---|---|

Fórmula molecular |

C16H11NO3S3 |

Peso molecular |

361.45 |

Nombre IUPAC |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C16H11NO3S3/c17-10-3-6-13(18)12(7-10)16(19)20-11-4-1-9(2-5-11)14-8-15(21)23-22-14/h1-8,18H,17H2 |

Clave InChI |

IFYIEDLRMQRZEP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=S)SS2)OC(=O)C3=C(C=CC(=C3)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ATB-429 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

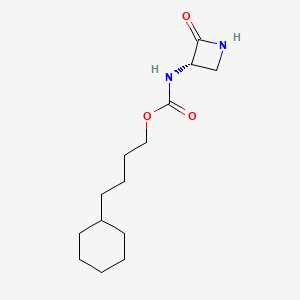

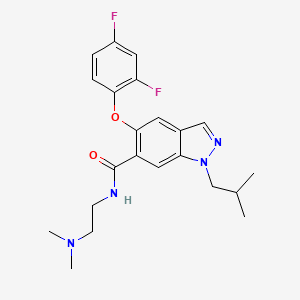

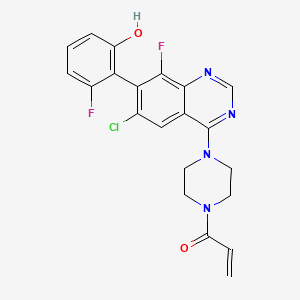

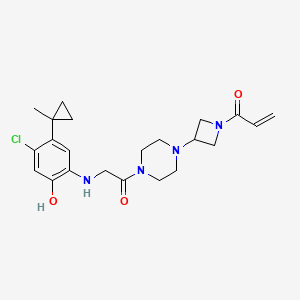

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)